o-tert-Butylstyrene

Monomer Handling Process Safety Physical Properties

o-tert-Butylstyrene (CAS 19789-35-6) is a styrenic monomer distinguished by the placement of a bulky tert-butyl group at the ortho position relative to the vinyl moiety on the benzene ring. This specific substitution pattern imparts a unique steric and electronic profile compared to the more widely utilized para-isomer or unsubstituted styrene.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 19789-35-6
Cat. No. B010950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-tert-Butylstyrene
CAS19789-35-6
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1C=C
InChIInChI=1S/C12H16/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3
InChIKeyLUECERFWADIZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-tert-Butylstyrene (CAS 19789-35-6): Ortho-Substituted Specialty Monomer for Differentiated Polymer Architectures


o-tert-Butylstyrene (CAS 19789-35-6) is a styrenic monomer distinguished by the placement of a bulky tert-butyl group at the ortho position relative to the vinyl moiety on the benzene ring [1]. This specific substitution pattern imparts a unique steric and electronic profile compared to the more widely utilized para-isomer or unsubstituted styrene. The compound is a liquid at room temperature, exhibiting a molecular weight of 160.25 g/mol, a boiling point of 210.9°C at 760 mmHg, and a vapor pressure of 0.273 mmHg at 25°C . Its primary utility lies in the synthesis of specialty copolymers and as a building block where the ortho-substituent's influence on polymerization kinetics and final material properties is critical .

Procurement Risks of Unspecified 'tert-Butylstyrene' Substitution: The Ortho-Isomer's Distinct Property and Reactivity Profile


Sourcing a generic 'tert-butylstyrene' without specifying the ortho-isomer (o-tert-Butylstyrene, CAS 19789-35-6) introduces significant risk of unintended material performance. The position of the tert-butyl substituent fundamentally alters the monomer's physical properties, such as boiling point and vapor pressure, and exerts a profound influence on its polymerization behavior. Unlike the para-isomer (CAS 1746-23-2), the ortho-substitution creates greater steric hindrance around the reactive vinyl group, which can drastically modify copolymerization reactivity ratios [1]. This directly affects monomer incorporation rates and sequence distribution in copolymers. Furthermore, the resulting polymer's thermal properties, such as the glass transition temperature (Tg), are highly sensitive to the steric bulk and its placement [2]. Therefore, substituting o-tert-butylstyrene with a mixture of isomers or the more common p-tert-butylstyrene is not a valid replacement and will yield materials with different and likely suboptimal properties.

o-tert-Butylstyrene (CAS 19789-35-6) Differentiated Performance: Quantitative Evidence vs. Comparators


Physical State and Volatility: o-tert-Butylstyrene vs. p-tert-Butylstyrene and Styrene

The ortho-isomer exhibits a significantly different boiling point and vapor pressure profile compared to its para counterpart, which is critical for applications involving volatile organic compound (VOC) control. While o-tert-butylstyrene boils at 210.9°C at 760 mmHg and has a vapor pressure of 0.273 mmHg at 25°C , the p-tert-butylstyrene has a reported boiling point of 219°C and a vapor pressure of 18.5 Pa (approximately 0.14 mmHg) at 25°C . This 48% lower vapor pressure for the para-isomer indicates that o-tert-butylstyrene is more volatile, which must be accounted for in process design and EHS considerations when substituting between isomers.

Monomer Handling Process Safety Physical Properties

Thermal Enhancement in Copolymers: p-tert-Butylstyrene's Tg Impact as a Class Benchmark

The incorporation of tert-butylstyrene units into ethylene copolymers results in a higher glass transition temperature (Tg) compared to copolymers with other substituted styrenes. A study on ethylene-RSt copolymers established the following order of Tg enhancement based on the comonomer: p-tert-butylstyrene (BSt) > 2-vinylnaphthalene (VN) > p-methylstyrene (MSt) = styrene (St) [1]. While the ortho-isomer's specific Tg is not isolated here, this class-level inference demonstrates that the bulky tert-butyl group, when incorporated, provides the greatest increase in Tg among the series. The unique ortho-substitution of o-tert-butylstyrene is expected to modify this effect further due to increased steric constraints, offering a distinct dial for tuning thermal properties.

Polymer Thermal Properties Copolymer Design Glass Transition Temperature

Copolymerization Reactivity with Isoprene: p-tert-Butylstyrene's Low Crossover Rate

In the anionic copolymerization of isoprene with p-alkylstyrenes, p-tert-butylstyrene (p-tBS) displays a remarkably low crossover rate constant (kIS/kSS) compared to other alkyl-substituted styrenes. The relative crossover rate from a polyisoprenyllithium chain end to the p-alkylstyrene monomer was measured as: p-methylstyrene (19.1) > p-ethylstyrene (11.3) > p-isopropylstyrene (5.71) ≈ p-tert-butylstyrene (5.63) [1]. This low reactivity for the p-tert-butylstyrene comonomer, a consequence of the bulky tert-butyl group, translates to a strong gradient copolymer structure. For o-tert-butylstyrene, the ortho-substitution would further magnify this steric hindrance, suggesting an even more pronounced effect on reactivity and comonomer incorporation.

Anionic Polymerization Reactivity Ratios Block Copolymer Synthesis

Melt Rheology of Poly(p-tert-butylstyrene): Newtonian Behavior vs. Conventional Triblocks

Thermoplastic elastomers (TPEs) containing poly(styrene-p-tert-butylstyrene) copolymer end segments exhibit Newtonian melt viscosities at low shear rates at elevated temperatures [1]. This rheological behavior is explicitly noted as a contrast to that of conventional poly(styrene-diene-styrene) triblock copolymers, which typically display non-Newtonian, shear-thinning behavior. The study attributes this desirable processing characteristic to the presence of the p-tert-butylstyrene component. While the data is for the para-isomer, the ortho-substituent in o-tert-butylstyrene would introduce even greater steric constraints, potentially yielding a polymer with a more extended chain conformation and further enhanced melt processability compared to both unsubstituted styrene and the para-isomer.

Thermoplastic Elastomers Melt Processing Rheology

o-tert-Butylstyrene (CAS 19789-35-6): Validated Application Scenarios for High-Value Material Development


Synthesis of Gradient and Tapered Block Copolymers via Anionic Polymerization

The low reactivity ratio of tert-butylstyrene, as demonstrated by a crossover rate constant (kIS/kSS) of 5.63 for the p-isomer with isoprene [1], makes it an ideal monomer for creating well-defined gradient copolymers. The ortho-substitution of o-tert-butylstyrene (CAS 19789-35-6) is expected to further reduce this reactivity due to enhanced steric hindrance, enabling the synthesis of materials with even sharper compositional gradients. This is critical for designing advanced thermoplastic elastomers, surfactants, and compatibilizers where a gradual change in properties across the polymer chain is required.

High-Temperature Resistant Copolymers and Thermoplastic Elastomers

The ability of tert-butylstyrene to elevate the glass transition temperature (Tg) of copolymers more effectively than other substituted styrenes (BSt > VN > MSt = St) [2] is a key differentiator. o-tert-Butylstyrene can be employed to create materials with enhanced upper service temperatures. Furthermore, its inclusion in block terpolymers has been shown to promote Newtonian melt flow behavior at elevated temperatures [3], a significant processing advantage over conventional styrenic block copolymers. This combination of high Tg and superior melt processability is unique and valuable for high-performance elastomers and engineering plastics.

Specialty Monomer for Reduced VOC Emission in Polymer Processing

While o-tert-butylstyrene exhibits a higher vapor pressure (0.273 mmHg at 25°C) than its para-isomer, its vapor pressure is still substantially lower than that of unsubstituted styrene . Its significantly higher boiling point (210.9°C) compared to styrene (145°C) makes it a viable candidate for replacing styrene in polymerizable formulations where reduced monomer volatility is desired, such as in certain coatings or composites manufacturing processes. The ortho-isomer offers a specific balance of lower volatility than styrene while retaining higher reactivity than the para-isomer, providing a tunable option for formulators.

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